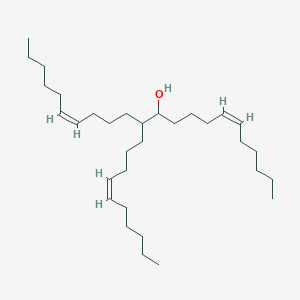
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds that are subsequently subjected to specific reaction conditions to form the final product. Common synthetic routes may include:
Hydroboration-Oxidation: This method involves the addition of borane to an alkene, followed by oxidation to form the alcohol.
Wittig Reaction: This reaction is used to form the double bonds in the compound by reacting a phosphonium ylide with an aldehyde or ketone.
Grignard Reaction: This involves the addition of a Grignard reagent to a carbonyl compound to form a new carbon-carbon bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学研究应用
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of (6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or other biological processes.
相似化合物的比较
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol can be compared with other similar compounds, such as:
(6Z,16Z)-docosa-6,16-dien-11-ol: Lacks the dec-4-enyl group, resulting in different chemical and biological properties.
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-amine: Contains an amine group, which may result in different biological activities and chemical behavior.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
属性
分子式 |
C32H60O |
|---|---|
分子量 |
460.8 g/mol |
IUPAC 名称 |
(6Z,16Z)-12-[(Z)-dec-4-enyl]docosa-6,16-dien-11-ol |
InChI |
InChI=1S/C32H60O/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)32(33)30-27-24-21-18-15-12-9-6-3/h16-21,31-33H,4-15,22-30H2,1-3H3/b19-16-,20-17-,21-18- |
InChI 键 |
ZBKUKFYUWKNADX-JFJOQQEJSA-N |
手性 SMILES |
CCCCC/C=C\CCCC(C(O)CCC/C=C\CCCCC)CCC/C=C\CCCCC |
规范 SMILES |
CCCCCC=CCCCC(CCCC=CCCCCC)C(CCCC=CCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


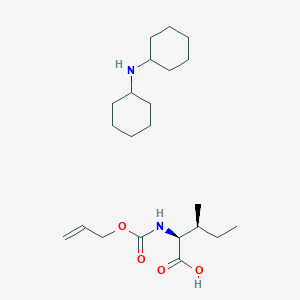
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)


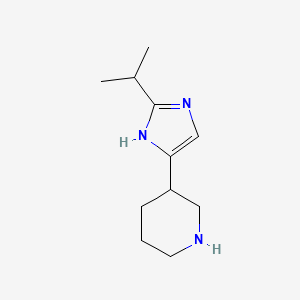
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)
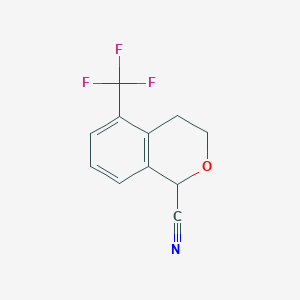

![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
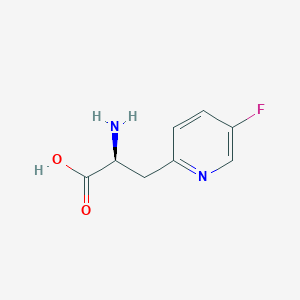
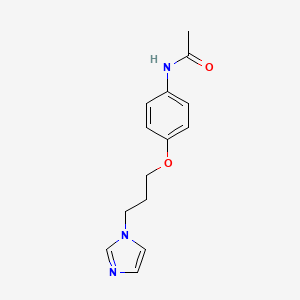
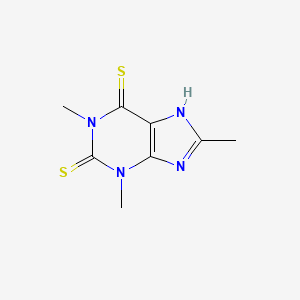
![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)
